N-ISOPROPYL-2-{1-[2-(2-METHYL-1-PIPERIDINYL)-2-OXOETHYL]-2,4-DIOXO-1,4-DIHYDRO[1]BENZOFURO[3,2-D]PYRIMIDIN-3(2H)-YL}ACETAMIDE
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Overview
Description
N-ISOPROPYL-2-{1-[2-(2-METHYL-1-PIPERIDINYL)-2-OXOETHYL]-2,4-DIOXO-1,4-DIHYDRO1BENZOFURO[3,2-D]PYRIMIDIN-3(2H)-YL}ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzofuro[3,2-d]pyrimidine core, a piperidine ring, and an isopropyl group. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
The synthesis of N-ISOPROPYL-2-{1-[2-(2-METHYL-1-PIPERIDINYL)-2-OXOETHYL]-2,4-DIOXO-1,4-DIHYDRO1BENZOFURO[3,2-D]PYRIMIDIN-3(2H)-YL}ACETAMIDE involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the benzofuro[3,2-d]pyrimidine core, followed by the introduction of the piperidine ring and the isopropyl group. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
N-ISOPROPYL-2-{1-[2-(2-METHYL-1-PIPERIDINYL)-2-OXOETHYL]-2,4-DIOXO-1,4-DIHYDRO1BENZOFURO[3,2-D]PYRIMIDIN-3(2H)-YL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-ISOPROPYL-2-{1-[2-(2-METHYL-1-PIPERIDINYL)-2-OXOETHYL]-2,4-DIOXO-1,4-DIHYDRO1BENZOFURO[3,2-D]PYRIMIDIN-3(2H)-YL}ACETAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, such as its ability to modulate biological pathways involved in disease.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of N-ISOPROPYL-2-{1-[2-(2-METHYL-1-PIPERIDINYL)-2-OXOETHYL]-2,4-DIOXO-1,4-DIHYDRO1BENZOFURO[3,2-D]PYRIMIDIN-3(2H)-YL}ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to changes in cellular function. The exact pathways and targets involved depend on the specific context in which the compound is used.
Comparison with Similar Compounds
N-ISOPROPYL-2-{1-[2-(2-METHYL-1-PIPERIDINYL)-2-OXOETHYL]-2,4-DIOXO-1,4-DIHYDRO1BENZOFURO[3,2-D]PYRIMIDIN-3(2H)-YL}ACETAMIDE can be compared with other similar compounds, such as:
N1-Isopropyl-2-methyl-1,2-propanediamine: This compound has a similar isopropyl group but lacks the complex benzofuro[3,2-d]pyrimidine core.
N-Isopropyl-2-methyl-1-propanamine hydrochloride: This compound also contains an isopropyl group but has a simpler structure compared to the target compound. The uniqueness of N-ISOPROPYL-2-{1-[2-(2-METHYL-1-PIPERIDINYL)-2-OXOETHYL]-2,4-DIOXO-1,4-DIHYDROBENZOFURO[3,2-D]PYRIMIDIN-3(2H)-YL}ACETAMIDE lies in its complex molecular architecture, which provides it with distinct chemical and biological properties.
Properties
IUPAC Name |
2-[1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-3-yl]-N-propan-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O5/c1-14(2)24-18(28)12-27-22(30)21-20(16-9-4-5-10-17(16)32-21)26(23(27)31)13-19(29)25-11-7-6-8-15(25)3/h4-5,9-10,14-15H,6-8,11-13H2,1-3H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTZYXDNSLOUZPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)CN2C3=C(C(=O)N(C2=O)CC(=O)NC(C)C)OC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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